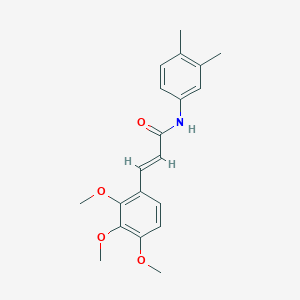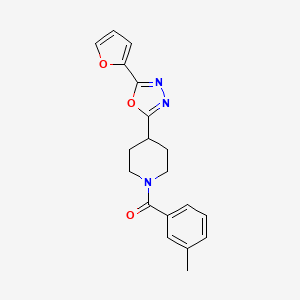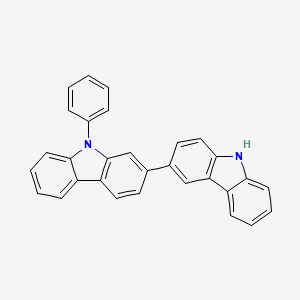
N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide” is a chemical compound with the linear formula C20H23NO4 . It has a molecular weight of 341.411 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide” is represented by the linear formula C20H23NO4 . The CAS Number for this compound is 329778-83-8 .科学的研究の応用
1. Antinarcotic Agents
A study by Jung et al. (2009) focused on the design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. These compounds were prepared using a Wittig reaction and tested for their inhibitory effects on morphine withdrawal syndrome in mice, showing strong effects due to high binding affinities with serotonergic 5-HT1A receptors (Jae-chul Jung et al., 2009).
2. Polymerization and Applications
Kobayashi et al. (1999) studied the stereospecific anionic polymerization of various N,N-dialkylacrylamides. They found that polymers produced with certain catalysts had broad molecular weight distributions, impacting their potential applications in different industries (M. Kobayashi et al., 1999).
3. Novel Functional Acrylamide Synthesis
Ling et al. (1999) synthesized a novel functional acrylamide, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, and evaluated its potential in homopolymerization and copolymerization. This research aids in the development of new materials with specific characteristics for industrial applications (Long Ling et al., 1999).
4. Environmental Fate and Neurotoxicity
Smith and Oehme (1991) reviewed the production, use, environmental fate, and neurotoxicity of acrylamide and polyacrylamide. They highlighted the high water solubility and mobility of acrylamide in the environment, as well as its absorption and metabolism in animals (Eldon A. Smith & F. Oehme, 1991).
5. Asymmetric Polymerization
Okamoto et al. (1981) explored the asymmetric polymerization of N,N-disubstituted acrylamides, obtaining optically active polymers. This research contributes to the understanding of polymer chirality, which is significant in material science and engineering (Y. Okamoto et al., 1981).
6. Adhesive Properties of Polyacrylamides
Hennig and Meyer (2022) synthesized and characterized various dopamine acryl- and methacrylamide derivatives for their potential adhesive properties, aiming at biomedical applications. This study contributes to the development of new materials in medical fields (K. Hennig & W. Meyer, 2022).
Safety and Hazards
特性
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-6-9-16(12-14(13)2)21-18(22)11-8-15-7-10-17(23-3)20(25-5)19(15)24-4/h6-12H,1-5H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWGDNCXGVIBFH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide](/img/structure/B2421820.png)
![2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2421823.png)
![9-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2421828.png)
![N-(3,4-dichlorophenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2421829.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2421831.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B2421834.png)

![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2421837.png)

![7-(4-ethoxyphenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2421840.png)


